molecular formula C13H14N2O2S B5205093 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide

Cat. No. B5205093
M. Wt: 262.33 g/mol
InChI Key: GMGCTYFZJPQQNA-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide, also known as MTAA, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with other molecules in the body to produce its effects. Unfortunately, this information is not available for this compound .

Safety and Hazards

Information on the safety and hazards associated with this compound is not available .

properties

IUPAC Name

2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-9-8-14-13(18-9)15-12(16)7-10-5-3-4-6-11(10)17-2/h3-6,8H,7H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMGCTYFZJPQQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101322929
Record name 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

8.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199014
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

730986-80-8
Record name 2-(2-methoxyphenyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101322929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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